1-(7-Octyl-9,10-dihydrophenanthren-2-YL)propan-1-one
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Overview
Description
1-(7-Octyl-9,10-dihydrophenanthren-2-YL)propan-1-one is a chemical compound with a complex structure that includes a phenanthrene core substituted with an octyl group and a propanone moiety
Preparation Methods
The synthesis of 1-(7-Octyl-9,10-dihydrophenanthren-2-YL)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 9,10-dihydrophenanthrene.
Alkylation: The phenanthrene core is alkylated with an octyl halide under basic conditions to introduce the octyl group.
Ketone Formation: The resulting intermediate undergoes a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
1-(7-Octyl-9,10-dihydrophenanthren-2-YL)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The phenanthrene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted phenanthrene derivatives and alcohols.
Scientific Research Applications
1-(7-Octyl-9,10-dihydrophenanthren-2-YL)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(7-Octyl-9,10-dihydrophenanthren-2-YL)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(7-Octyl-9,10-dihydrophenanthren-2-YL)propan-1-one can be compared with other similar compounds, such as:
1-(7-Octyl-9,10-dihydro-2-phenanthrenyl)-1-butanone: Similar structure but with a butanone moiety instead of propanone.
1-(7-Octyl-9,10-dihydro-2-phenanthrenyl)-1-hexanone: Similar structure but with a hexanone moiety.
Properties
CAS No. |
58600-67-2 |
---|---|
Molecular Formula |
C25H32O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(7-octyl-9,10-dihydrophenanthren-2-yl)propan-1-one |
InChI |
InChI=1S/C25H32O/c1-3-5-6-7-8-9-10-19-11-15-23-20(17-19)12-13-21-18-22(25(26)4-2)14-16-24(21)23/h11,14-18H,3-10,12-13H2,1-2H3 |
InChI Key |
FBUNVJIIKNYCSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CC |
Origin of Product |
United States |
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